molecular formula C21H29N3O3S2 B2408480 N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 683264-29-1

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No. B2408480
CAS RN: 683264-29-1
M. Wt: 435.6
InChI Key: JQCSIALTMANMKP-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials.

Scientific Research Applications

Antitumor Activity N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide and its derivatives have been researched for their potential antitumor properties. A study explored the antitumor activity of a similar compound, showing it to be effective against the Hela cell line with an IC50 value of 26 μM (叶姣 et al., 2015). Another study synthesized and evaluated a series of substituted benzamides, including tert-butyl and cyclohexyl derivatives, for their anticancer activity against several cancer cell lines, demonstrating moderate to excellent efficacy (B. Ravinaik et al., 2021).

Synthesis and Structure Analysis Research has been conducted on the synthesis of compounds related to N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, focusing on their crystal structures and synthesis methods. One study detailed the synthesis and crystal structure of a related compound, contributing to a deeper understanding of its chemical properties (Frieda Svensson et al., 2011).

Antimicrobial and Antifungal Properties Several derivatives of N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide have been synthesized and tested for antimicrobial and antifungal activities. A study synthesized a range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested their antimicrobial activity, finding some to be more potent than reference drugs (D. Bikobo et al., 2017).

Gelation Properties Research into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which are structurally similar, has been conducted. This includes studying the role of methyl functionality and non-covalent interactions in gelation behavior (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-21(2,3)18-14-28-20(22-18)23-19(25)15-10-12-17(13-11-15)29(26,27)24(4)16-8-6-5-7-9-16/h10-14,16H,5-9H2,1-4H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCSIALTMANMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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